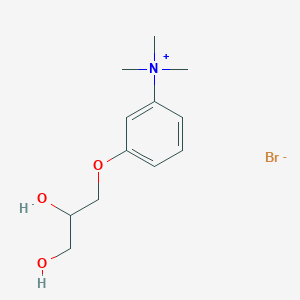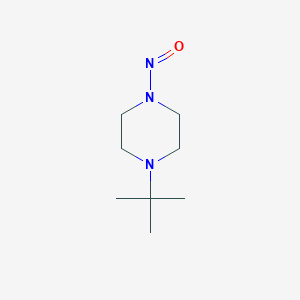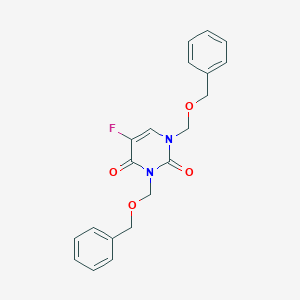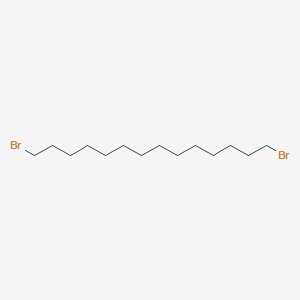![molecular formula C8H14ClNO2 B025972 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 102851-41-2](/img/structure/B25972.png)
2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one, also known as CPME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a ketone derivative that has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is not fully understood, but it is thought to involve the inhibition of enzymes through the formation of covalent adducts with the active site residues. This inhibition is reversible, and the compound can be displaced by other ligands. 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has also been found to interact with other proteins, including albumin and hemoglobin, although the significance of these interactions is not yet clear.
Biochemical and Physiological Effects:
2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has been found to have a wide range of biochemical and physiological effects, including the inhibition of enzymes, the modulation of protein-ligand interactions, and the disruption of cellular signaling pathways. These effects make 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one a valuable tool for investigating various biological processes, including those involved in neurodegenerative diseases, cancer, and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one in lab experiments is its potency as an enzyme inhibitor. This allows researchers to use lower concentrations of the compound, which can reduce the risk of off-target effects. 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is its potential for non-specific interactions with other proteins and biomolecules, which can complicate data interpretation.
未来方向
There are several future directions for research involving 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one. One area of interest is the development of new inhibitors based on the 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one scaffold, which could have improved potency and selectivity. Another direction is the use of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one as a tool for investigating the role of enzymes in various disease states, including Alzheimer's disease and cancer. Additionally, 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one could be used to study the binding interactions between proteins and small molecules, which is a critical step in drug discovery.
合成方法
The synthesis of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one involves the reaction of 2-chloroethyl methyl ketone with propan-2-yl isocyanate in the presence of a base catalyst. This reaction results in the formation of the oxazolidinone ring, which is a key structural feature of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one. The resulting compound can be purified using standard chromatographic techniques to obtain a high degree of purity.
科学研究应用
2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has been used in a wide range of scientific research applications, including studies of enzyme inhibition, protein-ligand interactions, and drug discovery. This compound has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has also been used as a probe to study the binding interactions between proteins and ligands, which is a critical step in the development of new drugs.
属性
IUPAC Name |
2-chloro-1-(4-propan-2-yl-1,3-oxazolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(2)7-4-12-5-10(7)8(11)3-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTICZSJNVHTSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCN1C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546005 |
Source


|
| Record name | 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one | |
CAS RN |
102851-41-2 |
Source


|
| Record name | 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)




